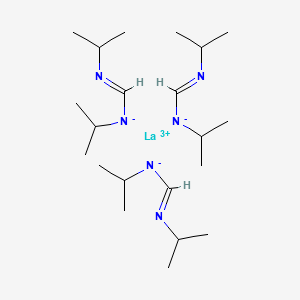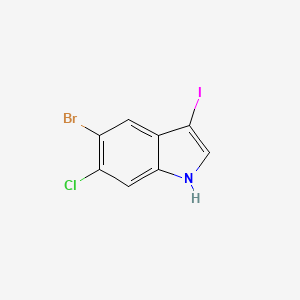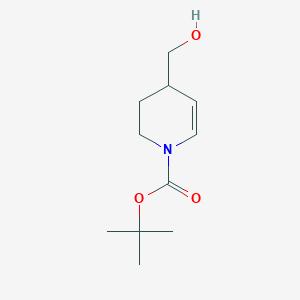
lanthanum(3+);propan-2-yl(propan-2-yliminomethyl)azanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(N,N’-di-i-propylformamidinato)lanthanum(III), also known as La-FMD, is a metal amidinate with the CAS number 1034537-36-4 . It is a white to off-white powder and is used as a lanthanum precursor for CVD/ALD applications .
Molecular Structure Analysis
The molecular formula of Tris(N,N’-di-i-propylformamidinato)lanthanum(III) is C21H45LaN6 . Its molecular weight is 520.53 .Chemical Reactions Analysis
Tris(N,N’-di-i-propylformamidinato)lanthanum(III) is used as a lanthanum precursor for the ALD/CVD of La2O3, LaLuO3, LaScO3, and LaYO3 thin films .Physical and Chemical Properties Analysis
Tris(N,N’-di-i-propylformamidinato)lanthanum(III) is a white to off-white powder . It is air sensitive and moisture sensitive .Wissenschaftliche Forschungsanwendungen
Catalysis
Lanthanide formamidinates, including tris(N,N'-di-i-propylformamidinato)lanthanum(III), have been identified as improved catalysts for the Tishchenko reaction, highlighting their high Lewis acidity and the ease with which their ligand spheres can be interchanged. This property makes them highly effective for the dimerization of benzaldehyde to benzyl benzoate, showcasing the potential of these complexes in organic synthesis and industrial chemistry (Zuyls et al., 2008).
Luminescent Materials
Studies on tris(β-diketonato)europium(III) complexes have shed light on their potential for application in luminescent materials. These complexes, which include similar lanthanide formamidinate structures, have been synthesized and characterized, demonstrating significant luminescent properties. The research suggests these complexes could be utilized in developing highly luminescent lanthanide complexes for use in lighting, displays, and optical devices (Pavithran et al., 2005).
Polymer Science
Lanthanum tris(2,6-di-tert-butyl-4-methylphenolate), a related complex, has been reported as a highly active initiator for homopolymerizations and copolymerizations of cyclic carbonates and lactones. This showcases the role of lanthanum complexes in the field of polymer science, particularly in the synthesis of biodegradable and bio-compatible polymers (Ling & Shen, 2002).
Sensing Applications
The unique luminescent properties of tris(β-diketonato)lanthanide probes have been utilized for the sensing of biological substrates such as glutamic acid and aspartic acid. These complexes exhibit near-infrared emission in response to these substrates, indicating their potential in analytical applications related to proteomics, metabolomics, food science, and astrobiology (Tsukube et al., 2009).
Safety and Hazards
Tris(N,N’-di-i-propylformamidinato)lanthanum(III) is hazardous. It is air sensitive and moisture sensitive . It causes severe skin burns and eye damage, and may cause respiratory irritation . It should be handled under inert gas . Contact with eyes, skin, or clothing should be avoided . It should be stored in a well-ventilated place and the container should be kept tightly closed .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Tris(N,N’-di-i-propylformamidinato)lanthanum(III), also known as La-FMD, is primarily used as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) applications . Its primary targets are the surfaces where thin film deposition is desired.
Mode of Action
La-FMD is an organometallic compound where a lanthanum atom is coordinated with three N,N’-di-i-propylformamidinato ligands . In CVD/ALD processes, it undergoes various chemical reactions such as oxidation-reduction reactions and ligand exchange reactions . The exact mode of action depends on the specific deposition process and the other chemicals involved.
Action Environment
The action of La-FMD is influenced by various environmental factors. It is sensitive to air and moisture , so CVD/ALD processes using La-FMD are typically carried out under controlled atmospheric conditions, often under vacuum or an inert gas . The temperature is another important factor, as La-FMD may decompose under heating conditions . The substrate surface also plays a crucial role in the deposition process.
Eigenschaften
IUPAC Name |
lanthanum(3+);propan-2-yl(propan-2-yliminomethyl)azanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C7H15N2.La/c3*1-6(2)8-5-9-7(3)4;/h3*5-7H,1-4H3;/q3*-1;+3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIHKHLSQPSBHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[N-]C=NC(C)C.CC(C)[N-]C=NC(C)C.CC(C)[N-]C=NC(C)C.[La+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H45LaN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,7-Dioxaspiro[3.5]nonan-3-amine](/img/structure/B6289950.png)
![(R)-1-[(R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B6289953.png)
![[S(R)]-N-[(S)-[2-(diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6289959.png)
![Gadolinium, tris[(1,2,3,4,5-h)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-](/img/structure/B6289971.png)




![Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide](/img/structure/B6290015.png)



